Cas no 2171369-94-9 (3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acid)

3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acid structure
2171369-94-9 structure
商品名:3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acid
CAS番号:2171369-94-9
MF:C26H30N2O5
メガワット:450.526807308197
CID:6107982
PubChem ID:165579136

3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acid
    • EN300-1576664
    • 3-{1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidin-3-yl}propanoic acid
    • 2171369-94-9
    • インチ: 1S/C26H30N2O5/c1-17(14-24(29)28-13-12-18(15-28)10-11-25(30)31)27-26(32)33-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23H,10-16H2,1H3,(H,27,32)(H,30,31)/t17-,18?/m0/s1
    • InChIKey: WCVRNAJLRYPARD-ZENAZSQFSA-N
    • ほほえんだ: O=C(C[C@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CCC(=O)O)C1

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 691
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 95.9Ų

3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1576664-10.0g
3-{1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidin-3-yl}propanoic acid
2171369-94-9
10g
$14487.0 2023-06-04
Enamine
EN300-1576664-0.25g
3-{1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidin-3-yl}propanoic acid
2171369-94-9
0.25g
$3099.0 2023-06-04
Enamine
EN300-1576664-0.05g
3-{1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidin-3-yl}propanoic acid
2171369-94-9
0.05g
$2829.0 2023-06-04
Enamine
EN300-1576664-250mg
3-{1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidin-3-yl}propanoic acid
2171369-94-9
250mg
$3099.0 2023-09-24
Enamine
EN300-1576664-50mg
3-{1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidin-3-yl}propanoic acid
2171369-94-9
50mg
$2829.0 2023-09-24
Enamine
EN300-1576664-1000mg
3-{1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidin-3-yl}propanoic acid
2171369-94-9
1000mg
$3368.0 2023-09-24
Enamine
EN300-1576664-10000mg
3-{1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidin-3-yl}propanoic acid
2171369-94-9
10000mg
$14487.0 2023-09-24
Enamine
EN300-1576664-5.0g
3-{1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidin-3-yl}propanoic acid
2171369-94-9
5g
$9769.0 2023-06-04
Enamine
EN300-1576664-0.1g
3-{1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidin-3-yl}propanoic acid
2171369-94-9
0.1g
$2963.0 2023-06-04
Enamine
EN300-1576664-1.0g
3-{1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidin-3-yl}propanoic acid
2171369-94-9
1g
$3368.0 2023-06-04

3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acid 関連文献

3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acidに関する追加情報

Recent Advances in the Study of 3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acid (CAS: 2171369-94-9)

The compound 3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acid (CAS: 2171369-94-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, serves as a critical intermediate in the synthesis of peptide-based therapeutics and proteolysis-targeting chimeras (PROTACs). Recent studies have highlighted its potential in modulating protein-protein interactions and enhancing drug delivery systems, making it a focal point for innovative research.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of this compound in the development of novel PROTACs. The researchers utilized its Fmoc-protected amino acid moiety to facilitate the conjugation of target-binding ligands to E3 ubiquitin ligase recruiters. This approach demonstrated improved selectivity and efficacy in degrading oncogenic proteins, such as BRD4, in preclinical models. The study underscored the compound's versatility in designing next-generation targeted therapies.

Further investigations have revealed its utility in solid-phase peptide synthesis (SPPS). A team at the University of Cambridge reported in Organic Letters (2024) that the steric and electronic properties of 2171369-94-9 enhance coupling efficiency and reduce epimerization during peptide elongation. This advancement is particularly relevant for synthesizing complex peptides with high enantiomeric purity, such as those used in GPCR-targeted drug discovery.

In addition to its synthetic applications, the compound's pharmacokinetic profile has been evaluated in recent preclinical trials. Data presented at the 2024 American Chemical Society National Meeting indicated that derivatives of 2171369-94-9 exhibit improved metabolic stability compared to traditional Fmoc-amino acid analogs, attributed to the pyrrolidine-propanoic acid scaffold. This finding opens new avenues for oral bioavailability optimization in peptide therapeutics.

Ongoing research is now focusing on computational modeling of this compound's interactions with biological targets. Molecular dynamics simulations published in Journal of Chemical Information and Modeling (2024) suggest that the 3S-configuration and propanoic acid tail confer optimal binding geometry for protease inhibition. These insights are being leveraged to design covalent inhibitors for SARS-CoV-2 main protease and other emerging viral targets.

The commercial availability of 3-{1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-3-yl}propanoic acid through specialized suppliers like ChemScene and Combi-Blocks has accelerated its adoption in both academic and industrial settings. Current Good Manufacturing Practice (cGMP) batches are now being produced to meet the growing demand for this building block in clinical-stage bioconjugation projects.

In conclusion, the multifaceted applications of 2171369-94-9 position it as a pivotal tool in modern drug discovery. Its unique chemical properties bridge synthetic chemistry and biological efficacy, offering researchers a versatile platform for developing targeted therapies. Future directions include exploration of its use in antibody-drug conjugates and as a scaffold for macrocyclic drug design.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd